N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5S/c21-15-6-8-18(9-7-15)30(27,28)24-12-2-1-4-16(24)10-11-22-19(25)20(26)23-14-17-5-3-13-29-17/h3,5-9,13,16H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXDLMOCRSLDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications in drug discovery.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C23H27F2N3O4S
- Molecular Weight : 479.54 g/mol
- Key Functional Groups :
- Fluorophenyl group, which enhances hydrophobic interactions.
- Sulfonyl moiety, known for forming hydrogen bonds.
- Piperidine ring, providing a scaffold for interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity.
- Receptor Interaction : The fluorophenyl group is likely to interact with hydrophobic pockets in receptors, modulating their function.
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
In Vitro Studies
Recent studies have focused on the compound's effects on various cell lines:
- Antiviral Activity : Preliminary data suggest that compounds in the oxalamide class exhibit inhibitory effects against HIV-1 by blocking the gp120-CD4 interaction, crucial for viral entry into host cells .
| Study | Cell Line | Concentration | Observed Effect |
|---|---|---|---|
| CXCR4+ Cells | Low micromolar | Inhibition of virus-cell fusion | |
| CCR5+ Cells | Low micromolar | Similar inhibition observed |
Case Studies
- Case Study 1 : A study investigating the pharmacological profile of oxalamide derivatives showed that modifications to the piperidine ring could enhance binding affinity to dopamine receptors, suggesting potential applications in treating neurological disorders.
- Case Study 2 : Another research effort highlighted the anti-inflammatory properties of similar compounds, where administration led to significant reductions in pro-inflammatory cytokines in rodent models.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamide Derivatives
Structural Similarities and Variations
The oxalamide core (N1-N2 linked by an oxalyl bridge) is conserved across all compounds below. Key structural differences lie in substituents and functional groups:
Key Observations :
- Sulfonyl vs. Sulfonamide Groups : The target compound’s 4-fluorophenylsulfonyl group contrasts with W-18’s 4-chlorophenylsulfonamide , which lacks the piperidine backbone but shares sulfonamide-related bioactivity .
- Heterocyclic Substituents : The furan-2-ylmethyl group in the target compound is unique compared to S336’s pyridin-2-yl ethyl or Compound 25’s thiazole-piperidine moieties, which influence receptor specificity (e.g., S336 targets TAS1R1/TAS1R3 umami receptors) .
Functional and Pharmacological Comparisons
Flavoring Agents (S336 and S5456)
- S336: A high-potency umami agonist approved globally (FEMA 4233) with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats. Its dimethoxybenzyl and pyridin-2-yl ethyl groups confer metabolic stability and low CYP inhibition (<50% at 10 µM) .
- S5456 : A structural analog with 2,3-dimethoxybenzyl substitution shows moderate CYP3A4 inhibition (51% at 10 µM), highlighting the impact of substituent positioning on off-target effects .
Antiviral and Antimicrobial Oxalamides
- Compound 25 : Exhibits anti-HIV activity via CD4-binding site inhibition. Its thiazole-piperidine substituent enhances target engagement, unlike the target compound’s furan group .
- GMC Series : Antimicrobial oxalamides (e.g., GMC-4) with isoindoline-dione cores show broad-spectrum activity, suggesting the oxalamide scaffold’s versatility. The target compound’s sulfonyl-piperidine group may reduce antimicrobial efficacy compared to GMC-4’s fluorophenyl substitution .
Toxicology and Metabolism
- Regulatory Insights: EFSA and JECFA reports confirm that oxalamides like S336 and its analogs are metabolized via hydrolysis and oxidative pathways, with low bioaccumulation risks. The 100 mg/kg bw/day NOEL applies to structurally related compounds, suggesting the target compound may share similar safety margins if metabolized comparably .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
